11-amino-13-(4-chlorophenyl)-6-hydroxy-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-12-carbonitrile
Overview
Description
7-amino-9-(4-chlorophenyl)-2,4-dihydroxypyrido[2’,3’:4,5]thieno[2,3-b]pyridine-8-carbonitrile is a complex heterocyclic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-9-(4-chlorophenyl)-2,4-dihydroxypyrido[2’,3’:4,5]thieno[2,3-b]pyridine-8-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-amino-9-(4-chlorophenyl)-2,4-dihydroxypyrido[2’,3’:4,5]thieno[2,3-b]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
7-amino-9-(4-chlorophenyl)-2,4-dihydroxypyrido[2’,3’:4,5]thieno[2,3-b]pyridine-8-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Investigated for its anticancer properties, as it can inhibit various enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-amino-9-(4-chlorophenyl)-2,4-dihydroxypyrido[2’,3’:4,5]thieno[2,3-b]pyridine-8-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: These compounds share a similar core structure and exhibit various biological activities, including anticancer, antibacterial, and antiviral properties.
Pyrimidine derivatives: Known for their diverse pharmacological activities, including antihypertensive, antimicrobial, and anti-inflammatory effects.
Uniqueness
7-amino-9-(4-chlorophenyl)-2,4-dihydroxypyrido[2’,3’:4,5]thieno[2,3-b]pyridine-8-carbonitrile stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit specific protein kinases makes it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
11-amino-13-(4-chlorophenyl)-6-hydroxy-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-12-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN4O2S/c18-8-3-1-7(2-4-8)12-9(6-19)16(20)22-17-13(12)14-15(25-17)10(23)5-11(24)21-14/h1-5H,(H2,20,22)(H2,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVFENXNARYNMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC3=C2C4=C(S3)C(=CC(=O)N4)O)N)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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